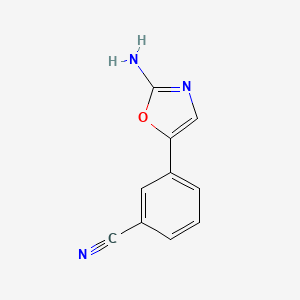
3-(2-Aminooxazol-5-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Aminooxazol-5-yl)benzonitrile: is a heterocyclic compound that contains both an oxazole ring and a benzonitrile moiety. The oxazole ring is known for its biological activity and is a common scaffold in medicinal chemistry. The benzonitrile group adds further chemical versatility, making this compound of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
One common method involves the reaction of 2-aminophenol with cyanogen bromide to form the oxazole ring, followed by nitrile formation through a Sandmeyer reaction .
Industrial Production Methods:
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The oxazole ring can undergo oxidation reactions, often using reagents like hydrogen peroxide or peracids.
Reduction: The nitrile group can be reduced to an amine using hydrogenation or other reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: Oxazole N-oxides.
Reduction: Benzylamine derivatives.
Substitution: Various substituted oxazole derivatives.
Scientific Research Applications
Chemistry:
3-(2-Aminooxazol-5-yl)benzonitrile is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology:
In biological research, this compound is studied for its potential antimicrobial and antiproliferative activities. It has shown promise in inhibiting the growth of certain bacterial and fungal strains .
Medicine:
The compound is being investigated for its potential as an anticancer agent. Studies have shown that derivatives of this compound can inhibit the proliferation of cancer cells, making it a candidate for drug development .
Industry:
In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals .
Mechanism of Action
The mechanism of action of 3-(2-Aminooxazol-5-yl)benzonitrile involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria and fungi. In anticancer research, it inhibits key enzymes involved in cell proliferation, such as cyclin-dependent kinases .
Comparison with Similar Compounds
- 3-(2-Aminooxazol-5-yl)-2H-chromen-2-one
- 3-(2-Benzoxazol-5-yl)alanine
Comparison:
3-(2-Aminooxazol-5-yl)benzonitrile is unique due to its combination of the oxazole ring and benzonitrile group. This dual functionality allows for a broader range of chemical reactions and biological activities compared to similar compounds that may only contain one of these functional groups .
Properties
Molecular Formula |
C10H7N3O |
|---|---|
Molecular Weight |
185.18 g/mol |
IUPAC Name |
3-(2-amino-1,3-oxazol-5-yl)benzonitrile |
InChI |
InChI=1S/C10H7N3O/c11-5-7-2-1-3-8(4-7)9-6-13-10(12)14-9/h1-4,6H,(H2,12,13) |
InChI Key |
QTIYFSWIMIGOHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CN=C(O2)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



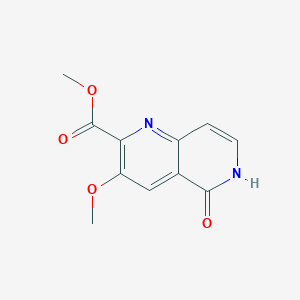
![7,7-Dimethyl-2-oxaspiro[3.3]heptan-5-ol](/img/structure/B13014441.png)
![Methyl 7-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13014443.png)
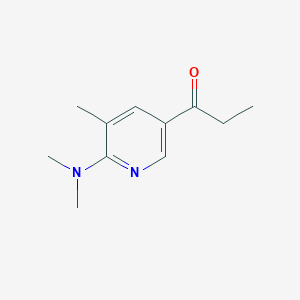
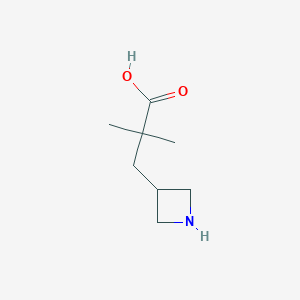

![methyl3-methyl-1H-pyrazolo[3,4-b]pyrazine-5-carboxylate](/img/structure/B13014468.png)
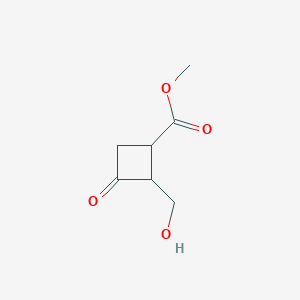
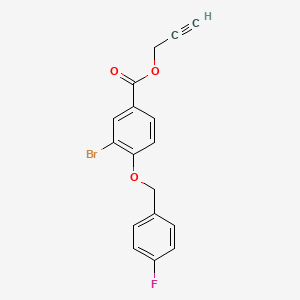
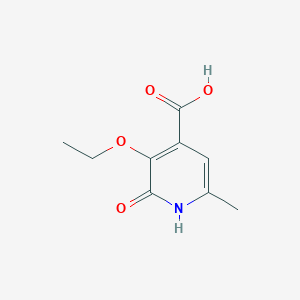
![6-Fluoropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B13014518.png)

![tert-Butyl 5,5-dimethyl-7-oxo-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13014528.png)
